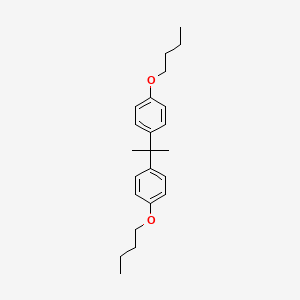
1,1'-Propane-2,2-diylbis(4-butoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 79337: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of cellular processes and molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 79337 involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In an industrial setting, the production of NSC 79337 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product. Industrial production also focuses on minimizing waste and optimizing resource utilization to make the process more sustainable.
化学反应分析
Types of Reactions: NSC 79337 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to remove oxygen atoms or reduce double bonds.
Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxyl or carbonyl derivatives, while reduction reactions can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives with enhanced properties.
科学研究应用
NSC 79337 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in cell biology research to investigate cellular processes, such as signal transduction and gene expression.
Medicine: NSC 79337 is explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties for industrial applications.
作用机制
The mechanism of action of NSC 79337 involves its interaction with specific molecular targets within cells. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. These events can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. The exact molecular pathways involved depend on the specific application and the cellular context in which the compound is used.
相似化合物的比较
NSC 79337 is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
生物活性
1,1'-Propane-2,2-diylbis(4-butoxybenzene), commonly referred to as a type of bisphenol compound, has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C18H30O4
- Molecular Weight: 306.44 g/mol
- CAS Number: 110-63-4
The biological activity of 1,1'-Propane-2,2-diylbis(4-butoxybenzene) is primarily attributed to its ability to interact with various biomolecules. The compound may exert its effects through:
- Receptor Modulation: Binding to specific receptors that regulate physiological processes.
- Enzyme Inhibition: Interfering with enzyme activity, which can alter metabolic pathways.
These interactions can lead to downstream effects on cellular signaling pathways, potentially influencing cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities, including:
- Antioxidant Properties: It may scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Activity: Some studies suggest it has inhibitory effects on bacterial growth.
- Anti-inflammatory Effects: The compound may modulate inflammatory responses in various cell types.
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Study 1: Antioxidant Activity
In a study examining the antioxidant properties of various bisphenol derivatives, 1,1'-Propane-2,2-diylbis(4-butoxybenzene) demonstrated significant free radical scavenging activity. The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays and showed a dose-dependent response that suggests potential applications in preventing oxidative damage in biological systems.
Case Study 2: Antimicrobial Properties
A recent investigation into the antimicrobial effects of bisphenol compounds revealed that 1,1'-Propane-2,2-diylbis(4-butoxybenzene) exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The study employed agar diffusion methods and minimum inhibitory concentration (MIC) assessments to quantify the antimicrobial efficacy.
Case Study 3: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory properties of this compound indicated a reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6) in vitro. This suggests that it may have therapeutic potential in conditions characterized by chronic inflammation.
Research Findings
Recent studies have highlighted the versatility of 1,1'-Propane-2,2-diylbis(4-butoxybenzene) in various applications:
- Therapeutic Applications: Investigations into its role as an anti-inflammatory agent suggest potential use in treating diseases such as arthritis.
- Industrial Applications: The compound's stability and effectiveness as an antioxidant make it a candidate for use in food packaging and preservation technologies.
- Environmental Impact Studies: Research is ongoing to assess the environmental degradation of this compound and its metabolites to understand its ecological footprint better.
属性
CAS 编号 |
32604-33-4 |
|---|---|
分子式 |
C23H32O2 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
1-butoxy-4-[2-(4-butoxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C23H32O2/c1-5-7-17-24-21-13-9-19(10-14-21)23(3,4)20-11-15-22(16-12-20)25-18-8-6-2/h9-16H,5-8,17-18H2,1-4H3 |
InChI 键 |
FDDGKCVMRCJRHZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















